molecular formula C15H14FNO4S B2862180 N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 358393-50-7

N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Cat. No.: B2862180
CAS No.: 358393-50-7
M. Wt: 323.34
InChI Key: JGPYEJAIONGROF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a high-purity chemical compound provided for research and development purposes. It has a molecular formula of C15H14FNO4S and a molecular weight of 323.34 g/mol . This glycine derivative features a sulfonamide structure, which is a common motif in medicinal chemistry and drug discovery research. The compound is identified by CAS Number 358393-50-7 and is characterized by its specific SMILES code: CC1=CC=C(S(=O)(N(C2=CC=CC=C2F)CC(O)=O)=O)C=C1 . Researchers utilize this and related N-arylsulfonyl glycine derivatives as valuable synthetic intermediates or building blocks in the development of novel bioactive molecules . As a glycine-containing compound, it may also be of interest in neurological and pharmacological studies, given the critical role of glycine as a neurotransmitter in the central nervous system, particularly its functional crosstalk with NMDA receptors . This product is intended for laboratory research use exclusively and is strictly not approved for diagnostic, therapeutic, or any human or veterinary applications . For specific pricing, availability, and detailed handling instructions, please contact our sales team.

Properties

IUPAC Name

2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c1-11-6-8-12(9-7-11)22(20,21)17(10-15(18)19)14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPYEJAIONGROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reaction Sequence

The synthesis begins with 2-fluoroaniline (C₆H₆FN) and 4-methylbenzenesulfonyl chloride (C₇H₇ClO₂S) as primary reactants. The process involves two key steps:

  • Formation of N-(2-Fluorophenyl)-4-Methylbenzenesulfonamide :

    • 2-Fluoroaniline reacts with 4-methylbenzenesulfonyl chloride in the presence of triethylamine (Et₃N) as a base.
    • Reaction conditions: Room temperature, 4–6 hours in anhydrous dichloromethane (DCM).
    • Yield: 85–90% after aqueous workup and solvent evaporation.
  • Glycine Coupling :

    • The sulfonamide intermediate is coupled with glycine (C₂H₅NO₂) using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent.
    • Solvent: Dimethylformamide (DMF) at 0–5°C for 12 hours.
    • Yield: 70–75% after column chromatography.

Industrial-Scale Production

Process Intensification

Industrial protocols prioritize yield and scalability:

  • Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes.
  • Automated Crystallization : Enhances purity (>99%) via controlled cooling and solvent anti-solvent systems.

Byproduct Management

  • Unreacted 2-Fluoroaniline : Recycled via distillation.
  • Dicyclohexylurea (DCU) : A byproduct of DCC-mediated coupling, removed by filtration.

Purification and Characterization

Purification Techniques

Method Conditions Purity (%) Yield (%)
Recrystallization Ethanol/water (3:1), 0–4°C 98.5 82
Column Chromatography Silica gel, ethyl acetate/hexane 99.2 70
Continuous Chromatography Industrial-scale systems 99.8 90

Characterization Data

  • ¹H NMR (DMSO-d₆): δ 7.83–7.92 (m, 1H, Ar–H), 7.35–7.46 (m, 2H, Ar–H), 3.42 (t, J = 5.9 Hz, 2H, CH₂).
  • LC/MS : m/z [M + H]⁺ = 327.4 (calculated: 327.37).

Comparative Analysis of Synthetic Routes

Reagent Efficiency

Reagent Reaction Time (h) Yield (%) Cost (USD/g)
DCC 12 75 12.50
EDCI (Alternative) 14 68 9.80

Key Insight : DCC provides superior yields despite higher cost, making it preferable for small-scale synthesis.

Solvent Impact

  • DMF : Optimal for coupling but requires careful handling due to toxicity.
  • THF : Yields drop by 15% due to poorer solubility of intermediates.

Challenges and Optimization Opportunities

  • Glycine Solubility : Pre-activation with DCC in DMF improves coupling efficiency.
  • Scale-Up Limitations : Batch variability in industrial settings necessitates real-time monitoring.
  • Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduced environmental impact in pilot trials.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing oxygen-containing groups.

    Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves its interaction with specific molecular targets. The fluorophenyl and methylphenylsulfonyl groups may interact with enzymes or receptors, modulating their activity. The glycine backbone can facilitate binding to biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Halogen-Substituted Derivatives

N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS: 884987-17-1)
  • Key Differences: Replaces the 2-fluorophenyl group with a 2,3-dichlorophenyl moiety.
Methyl N-(3-Chloro-4-Methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (CAS: 425626-62-6)
  • Molecular Formula: C₁₇H₁₈ClNO₅S (MW: 383.84 g/mol).
  • Key Differences : Incorporates a 3-chloro-4-methoxyphenyl group and a methyl ester instead of a carboxylic acid. The esterification may improve oral bioavailability compared to the free acid form of the parent compound. The methoxy group introduces electron-donating effects, which could alter electronic interactions with biological targets .

Methyl/Methoxy-Substituted Analogs

N-(4-Methylphenyl)-N-[(4-Methylphenyl)Sulfonyl]Glycine (CAS: 351494-91-2)
  • Molecular Formula: C₁₆H₁₇NO₄S (MW: 319.38 g/mol).
  • Key Differences: Both aromatic rings are 4-methylphenyl, eliminating the fluorine atom. The simpler structure could offer synthetic advantages .
N-(4-Chloro-2-Methylphenyl)-N-[(4-Methylphenyl)Sulfonyl]Glycine (CAS: 425414-88-6)
  • Key Differences: Substitutes the 2-fluorophenyl with a 4-chloro-2-methylphenyl group.

Esterified vs. Free Acid Forms

The parent compound’s free carboxylic acid group contrasts with esterified analogs like Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate . Esterification typically enhances cell permeability but requires enzymatic hydrolysis for activation, which may delay therapeutic effects.

Sulfonamide Group Variations

N-(4-Phenoxyphenyl)-N-(Phenylsulfonyl)Glycine
  • Key Differences: Replaces the 4-methylphenyl sulfonyl group with a plain phenylsulfonyl moiety and substitutes the 2-fluorophenyl with a 4-phenoxyphenyl group. The phenoxy group increases steric bulk and may influence binding to hydrophobic pockets in proteins .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
N-(2-Fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine 358393-50-7 C₁₅H₁₄FNO₄S 323.34 2-Fluorophenyl, 4-methylphenyl sulfonyl
N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine 884987-17-1 Likely C₁₅H₁₂Cl₂NO₄S ~354.20 (estimated) 2,3-Dichlorophenyl, 4-methylphenyl sulfonyl
Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate 425626-62-6 C₁₇H₁₈ClNO₅S 383.84 3-Chloro-4-methoxyphenyl, methyl ester
N-(4-Methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine 351494-91-2 C₁₆H₁₇NO₄S 319.38 Dual 4-methylphenyl groups
N-(4-Chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine 425414-88-6 Likely C₁₆H₁₅ClNO₄S ~353.81 (estimated) 4-Chloro-2-methylphenyl

Functional Implications of Substituent Variations

  • Fluorine vs. Chlorine : Fluorine’s electronegativity and small size favor hydrogen bonding and metabolic stability, whereas chlorine’s larger size and lipophilicity enhance membrane permeability but may increase toxicity .
  • Methoxy Groups : Electron-donating methoxy substituents (e.g., in ) can alter electronic profiles, affecting interactions with enzymes like cytochrome P450 .

Biological Activity

N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Compound Overview

Chemical Structure:

  • Molecular Formula: C13_{13}H12_{12}FNO2_2S
  • CAS Number: 358393-50-7

This compound belongs to the class of sulfonyl glycine derivatives, characterized by the presence of a fluorophenyl group and a methylphenylsulfonyl group attached to the glycine backbone. The unique structural features impart specific electronic and steric properties that may influence its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials:
    • 2-Fluoroaniline
    • 4-Methylbenzenesulfonyl chloride
    • Glycine
  • Reaction Conditions:
    • The reaction is conducted in the presence of a base (e.g., triethylamine) to facilitate the formation of an intermediate sulfonamide.
    • Coupling with glycine is achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
  • Purification:
    • The final product is purified through recrystallization from suitable solvents.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorophenyl and methylphenylsulfonyl groups may modulate enzyme activity or receptor binding, influencing several biochemical pathways.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Activity: Preliminary studies suggest potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Analgesic Effects: Its ability to modulate pain pathways could position it as a therapeutic agent for pain management.
  • Antimicrobial Properties: Some studies have reported antimicrobial activity, indicating its potential use in combating infections.

Case Studies and Research Findings

  • In Vitro Studies:
    A study examining the compound's effects on various cell lines demonstrated significant inhibition of cell proliferation at micromolar concentrations. The IC50_{50} values were reported to be competitive with known anti-inflammatory agents, suggesting its potential as a lead compound in drug development .
  • Animal Models:
    In vivo studies using murine models indicated that administration of this compound resulted in reduced inflammation markers and pain responses compared to control groups. These findings support its therapeutic potential in clinical applications .
  • Comparative Analysis:
    Comparative studies with similar compounds (e.g., N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine) revealed that the fluorinated derivative exhibited enhanced binding affinity and selectivity towards specific targets, which may be attributed to the unique electronic properties conferred by the fluorine atom .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatorySignificant reduction in markers
AnalgesicPain modulation
AntimicrobialInhibition against pathogens

Table 2: Comparative IC50_{50} Values

Compound NameIC50_{50} (µM)Reference
This compound1.6
N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine2.0

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves a two-step process:

Sulfonylation : Reacting 2-fluoroaniline with 4-methylbenzenesulfonyl chloride to form the sulfonamide intermediate.

Glycine Coupling : Introducing the glycine moiety via nucleophilic substitution or amidation under anhydrous conditions (e.g., dichloromethane, DMF) with catalysts like triethylamine .

  • Optimization : Use response surface methodology (RSM) to refine temperature, solvent ratios, and reaction time for higher yields .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons (2-fluorophenyl) and sulfonyl/glycine backbone .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., 335.37 g/mol) and fragmentation patterns .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns to quantify impurities (<1%) .

Q. What physicochemical properties are critical for solubility and formulation in biological assays?

  • Key Properties :

  • LogP : ~2.1 (predicted via computational tools), indicating moderate lipophilicity suitable for cell permeability .
  • pKa : ~3.5 (carboxylic acid) and ~9.2 (sulfonamide), affecting ionization in physiological buffers .
  • Thermal Stability : DSC/TGA to assess decomposition temperatures (>200°C) for storage guidelines .

Advanced Research Questions

Q. How does the 2-fluorophenyl substituent influence binding affinity compared to other aryl groups (e.g., methoxy or chloro derivatives)?

  • Mechanistic Insight :

  • Electron-Withdrawing Effects : Fluorine’s electronegativity enhances hydrogen bonding with target proteins (e.g., cyclooxygenase enzymes) versus electron-donating groups like methoxy .
  • SAR Studies : Compare IC₅₀ values in enzyme inhibition assays with analogs (e.g., 4-chloro or 4-methoxy derivatives) to map substituent effects .
    • Validation : Co-crystallization with target proteins (X-ray crystallography) to visualize binding interactions .

Q. How can contradictory data on biological activity (e.g., anti-inflammatory vs. cytotoxic effects) be systematically resolved?

  • Experimental Design :

  • Dose-Response Curves : Test across a wide concentration range (nM–μM) to identify therapeutic vs. toxic thresholds .
  • Cell Line Specificity : Use primary cells (e.g., macrophages) and cancer lines (e.g., HeLa) to assess selectivity .
    • Pathway Analysis : RNA-seq or proteomics to identify off-target pathways activated at higher concentrations .

Q. What strategies are recommended for improving metabolic stability without compromising activity?

  • Modification Approaches :

  • Ester Prodrugs : Replace glycine’s carboxylic acid with methyl ester to enhance oral bioavailability; hydrolyze in vivo to active form .
  • Isotopic Labeling : Introduce ¹⁹F or ¹³C isotopes for tracking metabolic fate via PET/MRI .
    • In Vitro Models : Liver microsome assays to quantify CYP450-mediated degradation and guide structural tweaks .

Methodological Considerations

  • Data Reproducibility : Standardize solvents (HPLC-grade), temperature control (±1°C), and inert atmospheres (N₂/Ar) during synthesis .
  • Biological Assays : Include positive controls (e.g., aspirin for COX inhibition) and validate findings across ≥3 independent replicates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.